molecular formula C9H6BrNO2 B2604104 3-(4-Bromophenyl)-5-hydroxyisoxazole CAS No. 1354930-93-0

3-(4-Bromophenyl)-5-hydroxyisoxazole

Cat. No.: B2604104
CAS No.: 1354930-93-0
M. Wt: 240.056
InChI Key: YABZERPSCWKKCO-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-5-hydroxyisoxazole is a heterocyclic compound that features a bromophenyl group and a hydroxyisoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-5-hydroxyisoxazole typically involves the reaction of 4-bromobenzaldehyde with hydroxylamine hydrochloride to form an oxime intermediate. This intermediate then undergoes cyclization to form the isoxazole ring. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the brominated compounds.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-5-hydroxyisoxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Palladium-catalyzed cross-coupling reactions using reagents like boronic acids.

    Oxidation: Oxidizing agents such as potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoxazoles, while oxidation and reduction can modify the functional groups on the isoxazole ring .

Scientific Research Applications

3-(4-Bromophenyl)-5-hydroxyisoxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-5-hydroxyisoxazole involves its interaction with various molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the hydroxyisoxazole ring can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Bromophenyl)-5-hydroxyisoxazole is unique due to its specific combination of a bromophenyl group and a hydroxyisoxazole ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

3-(4-bromophenyl)-2H-1,2-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO2/c10-7-3-1-6(2-4-7)8-5-9(12)13-11-8/h1-5,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJZVBCDBPNOPHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)ON2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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